3-(5-Chloro-6-(trifluoromethyl)pyridin-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Chloro-6-(trifluoromethyl)pyridin-2-yl)propan-1-amine is a chemical compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science. The presence of the trifluoromethyl group often imparts unique chemical and biological properties, making it a valuable moiety in drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-6-(trifluoromethyl)pyridin-2-yl)propan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions involving suitable precursors.
Introduction of Chlorine and Trifluoromethyl Groups: Chlorination and trifluoromethylation reactions are performed to introduce the chlorine and trifluoromethyl groups at the desired positions on the pyridine ring. These reactions often require specific reagents and catalysts to achieve high selectivity and yield.
Attachment of the Propan-1-amine Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-6-(trifluoromethyl)pyridin-2-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups or reduce the pyridine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chlorine or trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a suitable catalyst can be employed.
Substitution: Reagents such as sodium hydride or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced derivatives.
Scientific Research Applications
3-(5-Chloro-6-(trifluoromethyl)pyridin-2-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Agrochemicals: It can be used as a building block for designing new pesticides or herbicides with improved efficacy and selectivity.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-6-(trifluoromethyl)pyridin-2-yl)propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the chlorine atom may contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: This compound shares the pyridine ring with chlorine and trifluoromethyl substitutions but lacks the propan-1-amine group.
6-(Trifluoromethyl)-3-pyridinamine: Another similar compound with a trifluoromethyl group on the pyridine ring but different substitution patterns.
Uniqueness
3-(5-Chloro-6-(trifluoromethyl)pyridin-2-yl)propan-1-amine is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of both chlorine and trifluoromethyl groups on the pyridine ring, along with the propan-1-amine moiety, allows for versatile applications and interactions with various molecular targets.
Properties
Molecular Formula |
C9H10ClF3N2 |
---|---|
Molecular Weight |
238.64 g/mol |
IUPAC Name |
3-[5-chloro-6-(trifluoromethyl)pyridin-2-yl]propan-1-amine |
InChI |
InChI=1S/C9H10ClF3N2/c10-7-4-3-6(2-1-5-14)15-8(7)9(11,12)13/h3-4H,1-2,5,14H2 |
InChI Key |
ZPIMSPQZHQHDTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1CCCN)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.